molecular formula C6H6BrN3 B2589666 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile CAS No. 863751-81-9

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile

Cat. No.: B2589666
CAS No.: 863751-81-9
M. Wt: 200.039
InChI Key: VWTIUMYSFBCCCN-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H6BrN3 It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 1st and 5th positions, and a cyano group at the 3rd position

Scientific Research Applications

4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

Target of Action

The primary targets of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .

Mode of Action

The mode of action of This compound As a pyrazole derivative, it may interact with various biological targets, leading to changes in cellular processes

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The molecular and cellular effects of This compound Given the diverse biological activities of pyrazole derivatives, this compound could potentially have a wide range of effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is in various environments .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for “4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and pharmacological properties. There is also potential for further investigation into their safety and hazards, as well as their physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-1,5-dimethylpyrazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted pyrazoles.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Comparison with Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile

Comparison: 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

4-bromo-1,5-dimethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c1-4-6(7)5(3-8)9-10(4)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTIUMYSFBCCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of bromine (5.1 g, 32 mmol) in acetic acid (10 mL) was added dropwise to a solution of potassium acetate (3.9 g, 40 mmol) and 1,5-dimethyl-1H-pyrazole-3-carbonitrile in acetic acid (50 mL). Following the addition, the reaction was stirred for 30 minutes. Saturated aqueous sodium hydrogensulfite was added, and the mixture was stirred until it became colorless. The volatiles were removed under reduced pressure, and the residue was stirred with water to form a solid. The solid was isolated by filtration, washed with water, and recrystallized from ethanol and then from hexane to provide 2.5 g of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile as colorless needles, mp 92-94° C.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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